

Application Notes and Protocols for In Vivo Lung Cancer Studies: BI-4142

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Compound of Interest

Compound Name: BI-4142

Cat. No.: B10831610

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A comprehensive guide for researchers, scientists, and drug development professionals on the application of **BI-4142** in preclinical in vivo lung cancer models.

Introduction

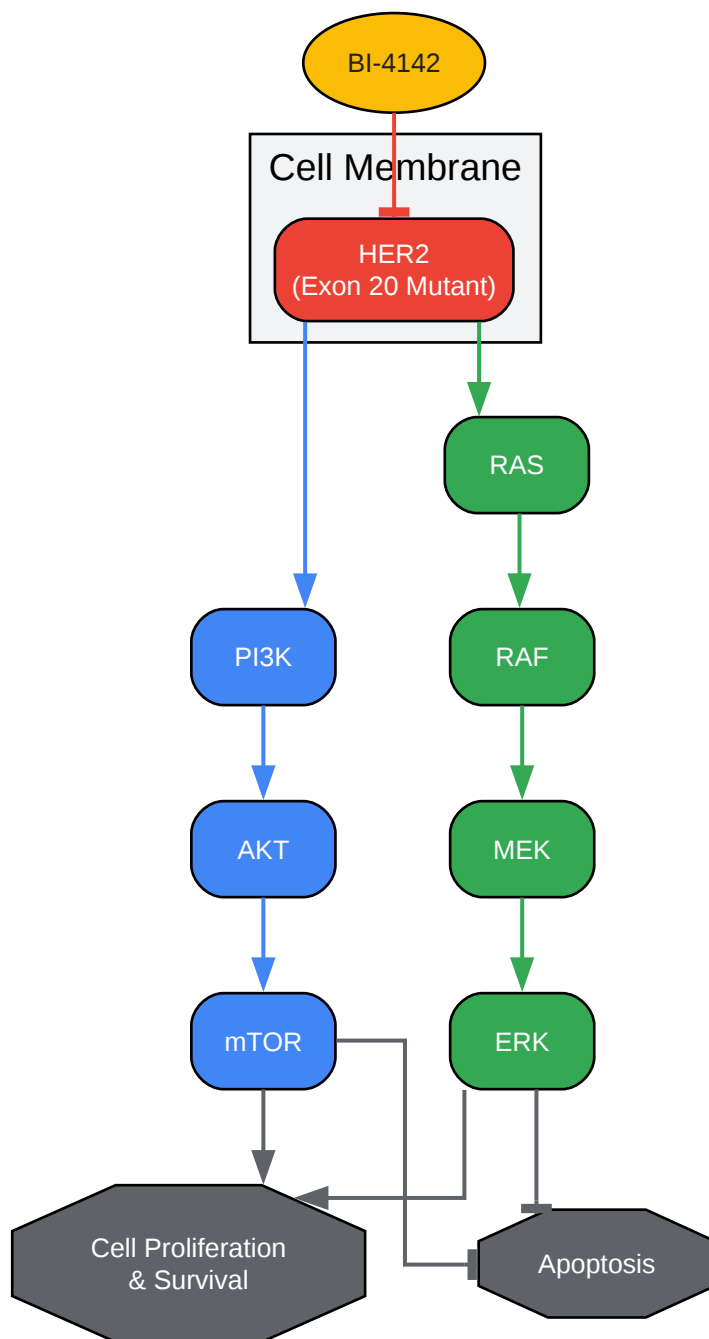
BI-4142 is an investigational, potent, and selective tyrosine kinase inhibitor (TKI) targeting human epidermal growth factor receptor 2 (HER2) with mutations in exon 20. These mutations are known oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and are historically resistant to conventional TKI therapies. This document provides detailed protocols and application notes for the use of **BI-4142** in in vivo lung cancer studies, summarizing key dosage and efficacy data from preclinical models.

Mutations in HER2 can lead to the overactivation and overexpression of the HER2 protein, promoting uncontrolled cell proliferation and tumor growth. **BI-4142** is designed to specifically inhibit these mutated forms of HER2, thereby blocking downstream signaling pathways crucial for cancer cell survival.

Mechanism of Action

BI-4142 selectively binds to and inhibits the kinase activity of HER2 with exon 20 insertion mutations. This targeted inhibition blocks the downstream PI3K/AKT and MAPK/ERK signaling cascades, which are critical for cell proliferation and survival. By disrupting these pathways, **BI-4142** induces apoptosis and halts tumor progression in HER2-mutant lung cancer cells.

Signaling Pathway Diagram

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Caption: **BI-4142** inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK signaling.

In Vivo Studies: Dosage and Administration

The following tables summarize the recommended dosage and observed efficacy of **BI-4142** in preclinical lung cancer models. These studies have primarily utilized patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models in immunocompromised mice.

Table 1: **BI-4142** Dosage in Lung Cancer Xenograft Models

Model Type	Cell Line / PDX Model	Route of Administration	Dosage (mg/kg)	Dosing Schedule
CDX	NCI-H2170 (HER2 exon 20)	Oral	25	Once daily (QD)
CDX	Ba/F3 HER2 YVMA	Oral	12.5 - 50	Once daily (QD)
PDX	DFCI-123 (HER2 mutant)	Oral	25	Once daily (QD)

Table 2: In Vivo Efficacy of **BI-4142** in NSCLC Xenograft Models

Model	Treatment Group	Tumor Growth Inhibition (%)	Observations
NCI-H2170	Vehicle	0	Rapid tumor growth
BI-4142 (25 mg/kg QD)	>90	Significant tumor regression	
Ba/F3 HER2 YVMA	Vehicle	0	Progressive tumor growth
BI-4142 (25 mg/kg QD)	100	Complete tumor regression	

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Protocol

This protocol outlines the establishment and treatment of a HER2-mutant NSCLC PDX model.

1. Animal Models:

- Female athymic nude mice (6-8 weeks old).
- Animals are housed in a pathogen-free environment with ad libitum access to food and water.

2. PDX Tumor Implantation:

- HER2-mutant NSCLC PDX tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of each mouse.
- Tumor growth is monitored twice weekly using caliper measurements (Tumor Volume = (Length x Width²)/2).
- When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment and control groups.

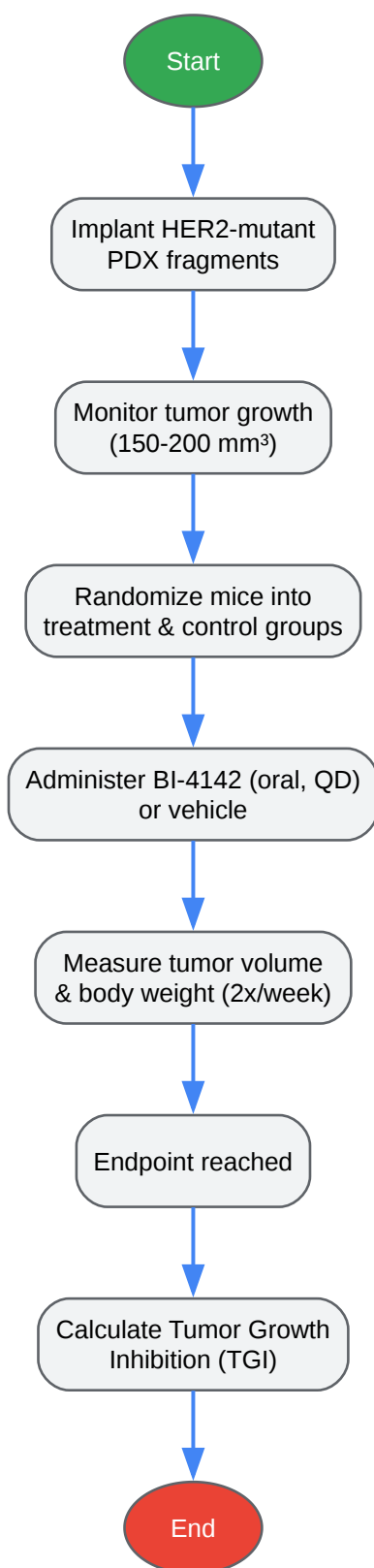
3. Drug Preparation and Administration:

- **BI-4142** is formulated in a vehicle of 0.5% methylcellulose in sterile water.
- The drug is administered orally once daily at the specified dose. The vehicle is administered to the control group.

4. Efficacy Assessment:

- Tumor volumes and body weights are measured twice weekly.
- The study is terminated when tumors in the control group reach the predetermined endpoint or after a specified duration of treatment.
- Tumor Growth Inhibition (TGI) is calculated at the end of the study.

Experimental Workflow Diagram



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Caption: Workflow for in vivo efficacy testing of **BI-4142** in a PDX model.

Conclusion

BI-4142 demonstrates significant antitumor activity in in vivo models of HER2-mutant non-small cell lung cancer. The provided protocols and data serve as a guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this novel HER2 inhibitor. Careful adherence to these methodologies will ensure reproducible and reliable results in the investigation of **BI-4142** for the treatment of NSCLC.

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